molecular formula C7H12O B2888483 2-vinyltetrahydro-2H-pyran CAS No. 52426-83-2

2-vinyltetrahydro-2H-pyran

Cat. No.: B2888483
CAS No.: 52426-83-2
M. Wt: 112.172
InChI Key: YFTHPAKWQBTOLK-UHFFFAOYSA-N
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Description

2-Vinyltetrahydro-2H-pyran is a chemical compound with the molecular formula C7H12O . It is related to 3-Ethyl-6-vinyltetrahydro-2H-pyran-2-one (EVP), which is a CO2-derived lactone synthesized via Pd-catalyzed telomerization of butadiene .


Synthesis Analysis

The synthesis of this compound and related compounds often involves Pd-catalyzed telomerization of butadiene . Other methods include phosphine-catalyzed annulations between allenoates and 1C,3O-bisnucleophiles , and a one-pot sequence via a Ag(I)-catalyzed propargyl-Claisen rearrangement of easily accessed propargyl vinyl ethers .


Molecular Structure Analysis

The molecular structure of this compound consists of a six-membered ring with one oxygen atom and a vinyl group attached .


Chemical Reactions Analysis

3-Ethyl-6-vinyltetrahydro-2H-pyran-2-one (EVP), a related compound, has been used as an intermediary for the synthesis of high CO2-content polymers . The polymerization of EVP can lead to a wide variety of polymer structures, ranging from radical polymerizations to ring-opening polymerizations .

Scientific Research Applications

  • Synthesis and Polymer Applications :

    • The synthesis of stable 2H-pyran-5-carboxylates was achieved using a catalyzed propargyl-Claisen rearrangement/oxa-6π electrocyclization strategy. This process led to the formation of highly substituted heterocycles, which are useful in various chemical applications (Menz & Kirsch, 2006).
    • A study on 3-Ethyl-6-vinyltetrahydro-2H-pyran-2-one (EVP), a CO2-derived lactone, highlighted its potential as an intermediary in the synthesis of high CO2-content polymers. This is significant for environmentally friendly polymer synthesis (Rapagnani & Tonks, 2022).
  • Catalysis and Chemical Transformations :

    • The isomerization of 2,5-divinyltetrahydropyran and its acid-catalyzed rearrangements was studied, showing the potential of these compounds in various chemical transformations (D'silva, Walker, & Manyik, 1974).
    • Research on oxidative gold catalysis revealed a method for synthesizing polycyclic 2H-pyran-3(6H)-ones, illustrating the versatility of these compounds in creating complex molecular structures (Zheng & Zhang, 2015).
  • Environmental Applications and Green Chemistry :

    • A study demonstrated a one-pot synthesis at room temperature of various linalool derivative pyrans using a green oxidant, highlighting the environmental applications of these compounds (Vilanculo et al., 2020).
    • The ring-opening polymerization of CO2-based disubstituted δ-valerolactone toward sustainable functional polyesters was investigated, emphasizing the role of these compounds in sustainable material development (Yue et al., 2021).
  • Applications in Organic Synthesis :

    • A study on the synthesis and antitumor activity of poly(3,4-dihydro-2h-pyran-co-maleic anhydride-co-vinyl acetate) demonstrated the potential medicinal applications of these compounds (Can et al., 2005).
    • Research into the synthesis of 2H-pyran-2-ones and their annelated analogs showed their versatility as building blocks for various heterocycles, which are crucial in pharmaceutical and agrochemical industries (Pratap & Ram, 2017).

Safety and Hazards

While specific safety and hazard information for 2-vinyltetrahydro-2H-pyran is not available, related compounds can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

2-ethenyloxane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c1-2-7-5-3-4-6-8-7/h2,7H,1,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFTHPAKWQBTOLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1CCCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52426-83-2
Record name 2-ethenyloxane
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